5-Bromo-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
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Overview
Description
5-Bromo-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid is a quinoline derivative with a bromine atom, a cyclopropyl group, and two fluorine atoms on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The specific steps may include:
Formation of the quinoline core through cyclization reactions.
Introduction of the bromine atom at the 5-position.
Addition of the cyclopropyl group at the 1-position.
Introduction of fluorine atoms at the 6 and 7 positions.
Final carboxylation to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using reactors designed for high efficiency and safety. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the quinoline core or the bromine atom.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are often used in coupling reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives or bromoalkanes.
Substitution: Alkyl or aryl substituted quinolines.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atoms can be particularly useful in fluorescence-based assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new antibiotics or antiviral agents. Its structural similarity to other quinolone antibiotics suggests it may have similar biological activities.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which 5-Bromo-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, as an antibiotic, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness: 5-Bromo-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which can offer different reactivity compared to other halogens. Additionally, the combination of fluorine atoms and the cyclopropyl group provides a distinct structural framework that can influence its biological and chemical properties.
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO3/c14-10-9-8(3-7(15)11(10)16)17(5-1-2-5)4-6(12(9)18)13(19)20/h3-5H,1-2H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJKSHPQKZFJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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